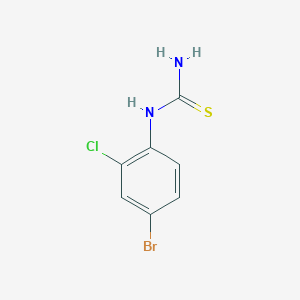
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol, also known as MQP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to possess antimicrobial activity against a wide range of pathogens, including bacteria and viruses.
Wirkmechanismus
The exact mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and mood. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis in cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to improve cognitive function, enhance memory retention, and reduce oxidative stress in animal models of neurodegenerative diseases. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have broad-spectrum antimicrobial activity, including against drug-resistant strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its diverse range of biological activities, which makes it a promising candidate for various therapeutic applications. Moreover, the synthesis method for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is relatively straightforward, and the compound can be obtained in high yields and purity. However, one of the limitations of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol research, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its molecular targets and signaling pathways. Moreover, further studies are needed to elucidate the mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol and its potential side effects and toxicity in vivo. The potential use of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, should also be explored.
Synthesemethoden
The synthesis of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves a multi-step process that starts with the reaction of 2-methylquinoline with ethyl acetoacetate to yield 2-methyl-3-quinolinecarboxylic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent to obtain the desired (2R)-enantiomer.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)
![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)
![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2462498.png)
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)
![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)
![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)